molecular formula C14H19N3O B12898574 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-06-9

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone

Katalognummer: B12898574
CAS-Nummer: 91703-06-9
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: JAYSDEBWXVXRSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is a chemical compound that features a piperazine ring substituted with a phenyl group and a pyrrolidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-phenylpiperazine with a suitable pyrrolidinone precursor. One common method involves the use of bromoacetyl bromide to form an intermediate, which is then reacted with 4-phenylpiperazine in a polar aprotic solvent . The reaction conditions often require a basic aqueous medium to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .

Wissenschaftliche Forschungsanwendungen

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The phenyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidinone moiety can influence the compound’s overall pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is unique due to its specific combination of a piperazine ring, phenyl group, and pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

91703-06-9

Molekularformel

C14H19N3O

Molekulargewicht

245.32 g/mol

IUPAC-Name

5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C14H19N3O/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18)

InChI-Schlüssel

JAYSDEBWXVXRSO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.